1-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13FN6O and its molecular weight is 336.33. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds with structures similar to 1-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied for their antimicrobial properties. A study by Kaneria et al. (2016) found that certain 1,2,4-triazol derivatives exhibit antimicrobial activity against various bacterial and fungal strains, suggesting potential use in treating infections (Kaneria et al., 2016). Another study reported the synthesis and antibacterial activity of similar compounds, demonstrating good antibacterial effects, potentially useful in developing antibacterial drugs (Guo-qiang Hu et al., 2005).
Photoreactivity and Synthesis of Fluorinated Structures
The photoreactivity of fluorinated 1,2,4-oxadiazoles and 1,2,4-triazoles was explored by Pace et al. (2004), highlighting their use in synthesizing target fluorinated structures. This research emphasizes the applications of these compounds in developing specialized chemical structures with potential use in various industrial and research settings (Pace et al., 2004).
Antileishmanial Activity
Compounds similar to this compound have been studied for their potential antileishmanial activity. Süleymanoğlu et al. (2017) conducted theoretical studies on 4-amino-1,2,4-triazole derivatives, finding significant antileishmanial activity, suggesting potential therapeutic applications (Süleymanoğlu et al., 2017).
Synthesis of Energetic Salts
Research by Cao et al. (2020) on the synthesis of energetic salts from compounds structurally related to this compound highlights their potential in creating materials with high heat of detonation, relevant in explosives and propellant formulations (Cao et al., 2020).
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKMBCCZIYYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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